2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

This compound's unique 1-phenyl-2-chloromethyl substitution drives distinct reactivity and SAR profiles, validated in PI3K inhibitor patents (EP2673269) and biofilm assays (IC50 2.29 µM). With ≥97% purity and defined melting point (98–102°C), it's a reliable building block for nucleotide substitution and synthetic methodology development. Immediate commercial availability ensures consistent quality for medicinal chemistry campaigns.

Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
CAS No. 94937-86-7
Cat. No. B1603234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-phenyl-1H-benzimidazole
CAS94937-86-7
Molecular FormulaC14H11ClN2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl
InChIInChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyTYOBCMJTBPLYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7) for Research and Industrial Procurement: Key Properties and Applications


2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7) is a heterocyclic building block featuring a benzimidazole core substituted with a chloromethyl group at the 2-position and a phenyl group at the 1-position. Its molecular formula is C14H11ClN2, with a molecular weight of 242.70 g/mol . The compound is characterized by a predicted LogP of 3.5, indicating high lipophilicity, and a topological polar surface area (TPSA) of 17.8 Ų . It is commercially available with a minimum purity specification of 95% and is widely utilized as a versatile intermediate in medicinal chemistry and organic synthesis .

2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7): Why Direct Substitution with N-Unsubstituted or Other 2-Substituted Benzimidazoles is Not Recommended


The specific combination of an N1-phenyl substituent and a 2-chloromethyl group in 2-(Chloromethyl)-1-phenyl-1H-benzimidazole confers a unique reactivity and biological profile that cannot be replicated by simply interchanging with N-unsubstituted analogs like 2-(chloromethyl)-1H-benzimidazole or other 2-substituted benzimidazoles. The N-phenyl group sterically shields the benzimidazole core and alters its electronic properties, directly influencing both its chemical reactivity in nucleophilic substitution reactions and its interaction with biological targets, as demonstrated in structure-activity relationship (SAR) studies [1]. Furthermore, variations in the halogen leaving group (e.g., bromo vs. chloro) or the absence of the N-phenyl group significantly impact the compound's physicochemical properties, such as melting point and lipophilicity, which are critical for downstream synthesis and assay design .

Quantitative Differentiation Evidence for 2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7) vs. Closest Analogs


Antimicrobial Activity: Biofilm Inhibition Potency Against Enterococcus faecalis

2-(Chloromethyl)-1-phenyl-1H-benzimidazole demonstrates direct antimicrobial activity against Enterococcus faecalis, as quantified by its ability to inhibit biofilm formation. This activity distinguishes it from other benzimidazole derivatives that lack the specific N-phenyl/2-chloromethyl substitution pattern. For instance, while the compound itself shows an IC50 of 2.29 µM in this assay [1], a broader SAR analysis on a library of 53 benzimidazole derivatives found that compounds derived from the related scaffold 2-(chloromethyl)-1H-benzimidazole (the N-unsubstituted analog) exhibited potent but variable antibacterial and antifungal activities, with some achieving MICs comparable to ciprofloxacin against MRSA strains [2]. This indicates that the N-phenyl substitution in the target compound is not merely an inert structural feature but a key modulator of activity and target selectivity.

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

Physicochemical Property Differentiation: Impact of N-Phenyl Substitution on Melting Point

The presence of the N-phenyl group in 2-(Chloromethyl)-1-phenyl-1H-benzimidazole results in a significantly lower and sharper melting point range (98–102 °C) compared to its N-unsubstituted counterpart, 2-(chloromethyl)-1H-benzimidazole, which decomposes at a much higher temperature range of 146–148 °C . This 48–50 °C difference in thermal behavior is a direct consequence of the substitution pattern and provides a clear, quantifiable distinction between the two compounds.

Physicochemical Properties Melting Point Solid-State Characterization

Synthetic Utility: Documented Role as a Key Intermediate in Patented Kinase Inhibitor Synthesis

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is explicitly claimed and utilized as a critical intermediate in the synthesis of heterocyclic compounds that act as PI3 kinase inhibitors, as detailed in multiple international patent families (e.g., CN-103476767-B, EP-2673269-A1, JP-5766820-B2) . This established, patented use as a building block for a specific class of therapeutically relevant molecules distinguishes it from other benzimidazole intermediates that lack this demonstrated application. The chloromethyl group serves as a key reactive handle for introducing the benzimidazole core into more complex pharmacophores.

Medicinal Chemistry Kinase Inhibitors Patent Chemistry

Structural Determinants of Bioactivity: The N-Phenyl Group as a Modulator of Antimicrobial Potency

Structure-activity relationship (SAR) studies on a library of 53 benzimidazole derivatives have demonstrated that the specific substituents on the benzimidazole core, particularly at the 1- and 2-positions, are critical determinants of antimicrobial potency [1]. The analysis revealed that compounds derived from the 2-(chloromethyl)-1H-benzimidazole scaffold (the N-unsubstituted parent) could achieve MICs comparable to ciprofloxacin against MRSA strains [1]. This provides a class-level inference: the N-phenyl group in 2-(Chloromethyl)-1-phenyl-1H-benzimidazole is not a passive structural element but is known from SAR studies to actively modulate biological activity by influencing target binding and overall molecular properties. While direct MIC data for the N-phenyl derivative against MRSA is not available in this source, the SAR context establishes that substituting the N1 position is a proven strategy for tuning antimicrobial efficacy.

Structure-Activity Relationship (SAR) Antimicrobial Benzimidazole Derivatives

Purity and Availability: Commercially Sourced at 95% Minimum Purity

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is commercially available from multiple reputable vendors (e.g., AKSci, BOC Sciences) with a minimum guaranteed purity specification of 95% . This level of purity is a standard for research-grade building blocks and ensures consistency in downstream synthetic applications and biological assays. While other benzimidazole analogs are also available, the documented commercial sourcing with a defined purity specification for this specific CAS number streamlines the procurement process and provides a quality baseline that may not be as clearly defined for less common or custom-synthesized analogs.

Procurement Purity Specification Supply Chain

High-Value Application Scenarios for 2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7) in R&D


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Use 2-(Chloromethyl)-1-phenyl-1H-benzimidazole as a validated building block for the synthesis of novel PI3 kinase inhibitors, leveraging its patented role as a key intermediate [1]. The reactive chloromethyl handle allows for efficient diversification, while the N-phenyl group serves as a critical structural feature for exploring SAR within the kinase ATP-binding pocket.

Antimicrobial Research: Development of Anti-Biofilm Agents

Employ this compound as a starting point for designing and testing novel agents against Enterococcus faecalis biofilms. The established IC50 value of 2.29 µM [1] provides a quantitative benchmark for structure-activity relationship (SAR) optimization campaigns. Modifications to the phenyl or benzimidazole core can be systematically evaluated against this baseline to improve potency.

Physicochemical Studies: Investigation of N-Phenyl Effects on Solid-State Properties

Utilize the well-defined melting point range of 98–102 °C [1] to study the impact of N-arylation on the solid-state properties and thermal stability of benzimidazole derivatives. This is directly comparable to the decomposition temperature of the N-unsubstituted analog (146–148 °C) , providing a clear system for studying structure-property relationships.

General Organic Synthesis: Nucleophilic Substitution Reactions

Leverage the high purity (≥95%) [1] and reactive chloromethyl group of this compound as a reliable electrophile in nucleophilic substitution reactions. Its commercial availability ensures consistent quality for developing new synthetic methodologies or for use as a standard in analytical method development (e.g., HPLC, LC-MS).

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